REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I:20]I.O[CH2:23][C:24]#[C:25][CH2:26][O:27][CH2:28][C:29]#[N:30].N1C=CN=C1>C(Cl)Cl>[I:20][CH2:23][C:24]#[C:25][CH2:26][O:27][CH2:28][C:29]#[N:30]
|
Name
|
|
Quantity
|
10.94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
OCC#CCOCC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1.5 h at rt
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered through activity I basic alumina
|
Type
|
WASH
|
Details
|
washing with 20% EtOAc/Hexane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
then purified by flash column chromatography on silica gel (hexane→10% EtOAc/hexane, gradient)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ICC#CCOCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.51 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |